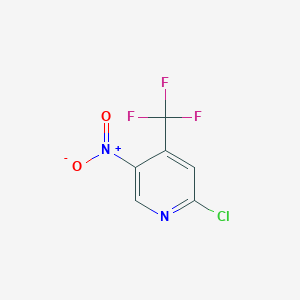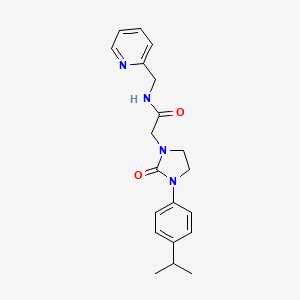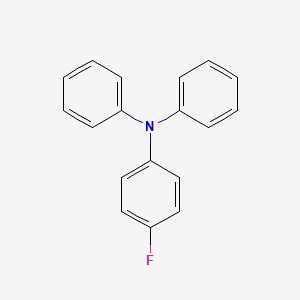![molecular formula C13H22N2O2S B2943252 N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide CAS No. 1444829-09-7](/img/structure/B2943252.png)
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide, also known as S-3-(1-cyanocyclohexyl)-2-hydroxy-2-methyl-N-(2-methoxyethyl)propanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as NMDA receptor antagonists and is being investigated for its ability to treat various neurological disorders, including chronic pain, depression, and anxiety.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide works by blocking the NMDA receptor, which is a type of glutamate receptor that is involved in the regulation of pain, mood, and memory. By blocking this receptor, the compound can reduce the transmission of pain signals and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide can effectively reduce pain and inflammation in animal models. The compound has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be a promising treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide in lab experiments is its ability to selectively block the NMDA receptor, which can help researchers better understand the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide. One potential application is in the treatment of chronic pain, as studies have shown that the compound can effectively reduce pain and inflammation. Additionally, the compound may have potential applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide involves the reaction between 2-methoxyethyl mercaptan and 1-cyanocyclohexyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2-hydroxy-2-methylpropanamide to yield the final compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can effectively block the NMDA receptor, which is involved in the regulation of pain, mood, and memory.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxyethylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-11(18-9-8-17-2)12(16)15-13(10-14)6-4-3-5-7-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWAWDSIYHSYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)


![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)

![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)

![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)
![[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2943192.png)